molecular formula C12H8N2O B6365851 3-(4-Cyanophenyl)-2-hydroxypyridine CAS No. 870723-56-1

3-(4-Cyanophenyl)-2-hydroxypyridine

Cat. No.: B6365851
CAS No.: 870723-56-1
M. Wt: 196.20 g/mol
InChI Key: XSCMTQQXOHQNBL-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines It features a hydroxyl group at the second position and a cyanophenyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-hydroxypyridine can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with 2-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Cyanophenyl)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Cyanophenyl)-2-methylacrylate
  • 3-Cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolate
  • 4-Cyanophenylhydrazinecarboxylate derivatives

Uniqueness

3-(4-Cyanophenyl)-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

4-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCMTQQXOHQNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682547
Record name 4-(2-Oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870723-56-1
Record name 4-(2-Oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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